Propanamide, N-((1S,2S)-2-(3-cyanophenyl)-3-(4-(2-(fluoro-18f)ethoxy)phenyl)-1-methylpropyl)-2-methyl-2-((5-methyl-2-pyridinyl)oxy)-

Description

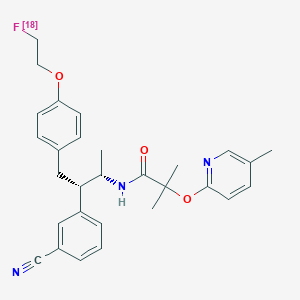

The compound Propanamide, N-((1S,2S)-2-(3-cyanophenyl)-3-(4-(2-(fluoro-18f)ethoxy)phenyl)-1-methylpropyl)-2-methyl-2-((5-methyl-2-pyridinyl)oxy)- (hereafter referred to as Compound X) is a structurally complex molecule with distinct functional groups:

- 4-(2-(Fluoro-18F)ethoxy)phenyl group: The fluorine-18F isotope suggests applications in positron emission tomography (PET) imaging, as this radiolabel enables non-invasive tracking in biological systems.

- 5-Methyl-2-pyridinyloxy moiety: Enhances solubility and bioavailability while enabling hydrogen bonding.

- Stereochemistry (1S,2S): Critical for target specificity and binding affinity .

The compound’s propanamide backbone provides stability and amide-mediated hydrogen bonding, which is common in neuroactive or receptor-targeting molecules . Its design likely optimizes pharmacokinetics (e.g., blood-brain barrier penetration) and pharmacodynamics (e.g., receptor binding).

Properties

CAS No. |

945850-36-2 |

|---|---|

Molecular Formula |

C29H32FN3O3 |

Molecular Weight |

488.6 g/mol |

IUPAC Name |

N-[(2S,3S)-3-(3-cyanophenyl)-4-[4-(2-(18F)fluoranylethoxy)phenyl]butan-2-yl]-2-methyl-2-(5-methylpyridin-2-yl)oxypropanamide |

InChI |

InChI=1S/C29H32FN3O3/c1-20-8-13-27(32-19-20)36-29(3,4)28(34)33-21(2)26(24-7-5-6-23(16-24)18-31)17-22-9-11-25(12-10-22)35-15-14-30/h5-13,16,19,21,26H,14-15,17H2,1-4H3,(H,33,34)/t21-,26+/m0/s1/i30-1 |

InChI Key |

XIYPJXKEMLKFMD-MSNFMOCCSA-N |

Isomeric SMILES |

CC1=CN=C(C=C1)OC(C)(C)C(=O)N[C@@H](C)[C@@H](CC2=CC=C(C=C2)OCC[18F])C3=CC=CC(=C3)C#N |

Canonical SMILES |

CC1=CN=C(C=C1)OC(C)(C)C(=O)NC(C)C(CC2=CC=C(C=C2)OCCF)C3=CC=CC(=C3)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-((1S,2S)-2-(3-cyanophenyl)-3-(4-(2-(fluoro-18f)ethoxy)phenyl)-1-methylpropyl)-2-methyl-2-((5-methyl-2-pyridinyl)oxy)- involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes may include:

Condensation Reactions: These reactions involve the combination of smaller molecules to form larger ones, often with the elimination of a small molecule such as water.

Substitution Reactions: These reactions involve the replacement of one functional group with another, often using reagents such as halides or alkoxides.

Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively, and are often used to modify the oxidation state of specific atoms within the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-((1S,2S)-2-(3-cyanophenyl)-3-(4-(2-(fluoro-18f)ethoxy)phenyl)-1-methylpropyl)-2-methyl-2-((5-methyl-2-pyridinyl)oxy)- can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halides or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Halides, alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Propanamide, N-((1S,2S)-2-(3-cyanophenyl)-3-(4-(2-(fluoro-18f)ethoxy)phenyl)-1-methylpropyl)-2-methyl-2-((5-methyl-2-pyridinyl)oxy)- has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to create complex molecules.

Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanamide, N-((1S,2S)-2-(3-cyanophenyl)-3-(4-(2-(fluoro-18f)ethoxy)phenyl)-1-methylpropyl)-2-methyl-2-((5-methyl-2-pyridinyl)oxy)- involves its interaction with specific molecular targets and pathways. These interactions may include binding to proteins or enzymes, altering their activity, and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Key Insight: The fluoro-18F in Compound X distinguishes it from non-radioactive analogs, enabling unique diagnostic applications. The 3-cyanophenyl group enhances binding specificity compared to halogen-only variants .

Ethoxy-Modified Derivatives

Key Insight : The fluoro-18F ethoxy group in Compound X balances hydrophilicity and imaging functionality, unlike sulfur- or oxazole-containing analogs .

Pyridinyloxy and Cyanophenyl Analogues

Key Insight: Compound X’s pyridinyloxy group improves bioavailability compared to acrylamide or pyrazole derivatives, while the cyanophenyl group fine-tunes electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.